molecular formula C12H6ClFN2O B11770568 6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine

6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine

Katalognummer: B11770568
Molekulargewicht: 248.64 g/mol
InChI-Schlüssel: OCQFUEFWNBZVSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound with the molecular formula C12H6ClFN2O and a molecular weight of 248.64 g/mol . This compound is characterized by the presence of a chloro group, a fluorophenyl group, and an oxazolo[5,4-b]pyridine ring system. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with 2-fluoroaniline in the presence of a base, followed by cyclization to form the oxazolo[5,4-b]pyridine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity.

Analyse Chemischer Reaktionen

6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction and conditions employed.

Wissenschaftliche Forschungsanwendungen

6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine can be compared with other similar compounds, such as:

  • 2-(2-Chloro-6-fluorophenyl)oxazolo[4,5-b]pyridine
  • 6-Chloro-2-(2-fluoro-phenyl)-oxazolo[5,4-b]pyridine

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications.

Eigenschaften

Molekularformel

C12H6ClFN2O

Molekulargewicht

248.64 g/mol

IUPAC-Name

6-chloro-2-(2-fluorophenyl)-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C12H6ClFN2O/c13-7-5-10-12(15-6-7)17-11(16-10)8-3-1-2-4-9(8)14/h1-6H

InChI-Schlüssel

OCQFUEFWNBZVSJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)N=CC(=C3)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.